molecular formula C24H29N3O6S B2804349 2-(3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 894003-02-2

2-(3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No. B2804349
CAS RN: 894003-02-2
M. Wt: 487.57
InChI Key: ATXJJKBUFNDBRF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an indole ring, a sulfonyl group, an amide group, and two methoxy groups attached to a phenyl ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The presence of an indole ring and a sulfonyl group could potentially allow for interesting interactions with biological targets. The two methoxy groups could increase the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions. The sulfonyl group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. The presence of the sulfonyl group could potentially increase the compound’s solubility in polar solvents .

Scientific Research Applications

Biological Activity and Potential Therapeutic Applications

  • Antimicrobial and Antifungal Properties : Compounds structurally related to the given chemical, particularly those incorporating sulfamoyl and indole moieties, have been evaluated for their antimicrobial and antifungal activities. Studies on similar compounds have shown promising results against various bacterial and fungal strains, suggesting potential applications in the development of new antimicrobial and antifungal agents (Darwish et al., 2014), (Abbasi et al., 2020).

  • Cancer Research and Optical Imaging : Certain indole derivatives have been synthesized for applications in cancer research, particularly in optical imaging for cancer detection. The development of water-soluble near-infrared dyes based on indole structures demonstrates the potential for these compounds in molecular-based beacons for cancer detection through optical imaging techniques (Pham et al., 2005).

  • VEGFR-2 Inhibitors for Anticancer Activity : Novel sulfonamides carrying the 3,4-dimethoxyphenyl moiety, structurally similar to the queried compound, have been designed and synthesized. These compounds have been evaluated for their anticancer activity, particularly as VEGFR-2 inhibitors, suggesting their role in the development of new anticancer therapies (Ghorab et al., 2016).

  • Synthetic Chemistry and Medicinal Chemistry Applications : The structural versatility of compounds featuring indole and sulfonamide groups allows for their use in the synthesis of a wide range of biologically active molecules. These compounds serve as key intermediates in the development of pharmaceuticals with varied therapeutic potentials, including neurological, cardiovascular, and infectious diseases (Velikorodov et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. The indole ring is a common structural motif in many biologically active compounds and could potentially interact with a variety of targets .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. The compound’s structure suggests that it could have interesting biological properties, making it a potential candidate for drug development .

properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S/c1-5-26(6-2)24(29)15-27-14-22(18-9-7-8-10-19(18)27)34(30,31)16-23(28)25-17-11-12-20(32-3)21(13-17)33-4/h7-14H,5-6,15-16H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXJJKBUFNDBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

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